

Application Notes & Protocols: Evaluating Milvexian in a Rabbit Arteriovenous Shunt Model

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Milvexian (BMS-986177/JNJ-70033093) is an orally bioavailable, small-molecule, reversible inhibitor of Factor XIa (FXIa), a key serine protease in the intrinsic pathway of the coagulation cascade.[1][2][3][4] FXIa has emerged as a promising therapeutic target for anticoagulants because its inhibition may prevent thrombosis with a lower risk of bleeding compared to agents targeting the common pathway, such as Factor Xa or thrombin.[3][5][6] The rabbit arteriovenous (AV) shunt model is a widely utilized preclinical model to assess the antithrombotic efficacy of anticoagulants in a scenario that mimics venous thrombosis.[1] The thrombus formed in this model is composed mainly of red blood cells and fibrin, which is characteristic of human venous thrombi.[1] These notes provide a detailed protocol for evaluating milvexian in the rabbit AV shunt model, along with representative data and visualizations of the experimental workflow and underlying mechanism.

Mechanism of Action: FXIa Inhibition

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It consists of the intrinsic (contact activation) and extrinsic (tissue factor) pathways, which converge on a common pathway. **Milvexian** specifically targets and inhibits FXIa, a critical enzyme in the intrinsic pathway.[3] This inhibition reduces the downstream amplification of thrombin generation, thereby preventing pathological thrombus formation while having a minimal impact on normal hemostasis.[2][6] Consistent with this mechanism, **milvexian**



selectively prolongs the activated partial thromboplastin time (aPTT), a measure of the intrinsic pathway, without significantly affecting the prothrombin time (PT) or thrombin time (TT).[1][4][5]



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Coagulation cascade showing Milvexian's inhibition of Factor XIa.

Experimental Protocols

This section details the methodology for assessing **milvexian**'s antithrombotic effects in the rabbit AV shunt model.

Animal Model

- Species: Male New Zealand White rabbits.[7]
- Housing: Animals should be housed in accordance with the NIH Guide for the Care and Use
 of Laboratory Animals.
- Anesthesia: Anesthetize rabbits with an appropriate regimen, such as ketamine (50 mg/kg)
 and xylazine (10 mg/kg) administered intramuscularly, followed by a maintenance infusion.[7]

Arteriovenous (AV) Shunt Protocol

The rabbit AV shunt model is established as previously described.[8]

Surgical Preparation: Place the anesthetized rabbit on a surgical board. Surgically expose
the left carotid artery and the right jugular vein.



- Cannulation: Cannulate the carotid artery and jugular vein with polyethylene tubing.
- Shunt Assembly: Create an extracorporeal shunt by connecting the arterial and venous cannulas with a central piece of silicone tubing (e.g., 8 cm length) that contains a thrombogenic surface, such as a silk thread or overlapping stents, to induce thrombus formation.[9]
- Blood Flow Initiation: Open the cannulas to allow blood to flow from the carotid artery through the shunt to the jugular vein.
- Thrombosis Period: Maintain blood flow through the shunt for a defined period (e.g., 40 minutes) to allow for thrombus development.
- Thrombus Removal: At the end of the period, clamp the cannulas, remove the central silicone tubing, and carefully extract the formed thrombus.
- Efficacy Measurement: Immediately weigh the extracted thrombus. This thrombus weight is the primary efficacy endpoint.[1][4]

Drug Administration

- Vehicle Preparation: Prepare the vehicle solution. A common vehicle is 35% hydroxypropyl
 β-cyclodextrin in 10-mM phosphate buffer (pH 7.0).[1]
- Milvexian Dosing Solution: Prepare milvexian in the vehicle at the desired concentrations.
- Administration Regimen: Administer vehicle or drugs as an intravenous (IV) bolus followed by a continuous IV infusion to achieve steady-state plasma drug levels during the thrombosis period.[1][4]
 - Example Dosing: A 30-minute infusion can be initiated prior to the start of the AV shunt thrombosis.[1]

Pharmacodynamic (PD) and Bioanalytical Assessments

 Blood Sampling: Collect arterial blood samples into citrate tubes at baseline (before drug infusion) and at the end of the experiment.[10]

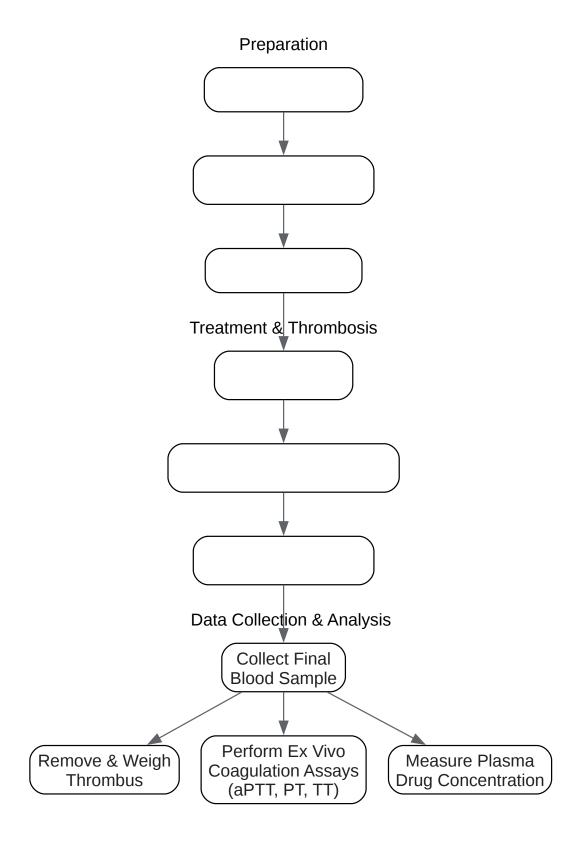


- Plasma Preparation: Centrifuge the blood samples to obtain platelet-poor plasma.
- Ex Vivo Coagulation Assays: Measure the following parameters using standard laboratory coagulometers:[1][4][10]
 - Activated Partial Thromboplastin Time (aPTT): To assess the intrinsic pathway.
 - Prothrombin Time (PT): To assess the extrinsic pathway.
 - Thrombin Time (TT): To assess the final step of fibrin formation.
- Bioanalysis: Determine plasma concentrations of milvexian using a validated liquid chromatographic tandem mass spectrometry (LC-MS/MS) method.[10]

Experimental Workflow

The overall experimental sequence is visualized below.





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